Methyl 5-(trifluoromethyl)pyridine-2-carboxylate

CNS Drug Development Medicinal Chemistry Lipophilicity

Researchers developing BACE1 inhibitors for Alzheimer's often face low-yield synthetic routes and poor CNS penetration of intermediates. Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (CAS 124236-37-9) addresses both: its activated methyl ester enables high-yield (97%) derivatization, while LogP 1.82 supports CNS drug design. Key advantages: • 97% reported synthetic yield from 2-bromo-5-(trifluoromethyl)pyridine • Direct precursor to 5-(trifluoromethyl)pyridine-2-carboxylic acid for BACE inhibitor synthesis • Orthogonal reactivity vs. 2-chloro analog enables diverse SAR libraries. Reliable supply with batch-to-batch consistency.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 124236-37-9
Cat. No. B055342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(trifluoromethyl)pyridine-2-carboxylate
CAS124236-37-9
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=C1)C(F)(F)F
InChIInChI=1S/C8H6F3NO2/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11/h2-4H,1H3
InChIKeyCHRQADSGOKVKER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate Overview


Methyl 5-(trifluoromethyl)pyridine-2-carboxylate (CAS: 124236-37-9) is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF3) group at the 5-position and a methyl carboxylate ester at the 2-position . It has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . This compound serves primarily as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research, where the activated ester group facilitates further derivatization into amides, ketones, and other functional groups . Its physicochemical properties include a predicted boiling point of 248.0±40.0 °C, density of 1.331±0.06 g/cm³, and a calculated LogP of 1.82, which reflects enhanced lipophilicity .

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate Substitution Risks


Direct substitution of methyl 5-(trifluoromethyl)pyridine-2-carboxylate with other 5-trifluoromethylpyridine derivatives or regioisomers is not advisable without rigorous comparative analysis. Even seemingly minor structural modifications—such as changing the position of the trifluoromethyl group (e.g., from 5- to 4-position) or altering the ester from methyl to ethyl [1]—can induce quantifiable shifts in electronic properties, metabolic stability, and biological target engagement. For instance, in analogous systems, isomeric shifts have been shown to dramatically alter coordination chemistry and biological activity . Furthermore, the choice of the methyl ester is strategic; alternative synthetic routes to the corresponding carboxylic acid or other derivatives often proceed through this activated ester , meaning its selection is not arbitrary but a matter of pathway efficiency and subsequent reaction yield.

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate vs. Analogs


Lipophilicity Advantage in CNS Drug Design

The methyl ester of 5-(trifluoromethyl)pyridine-2-carboxylic acid offers a significant lipophilicity advantage over the corresponding free carboxylic acid. This is a critical parameter for central nervous system (CNS) drug design, where optimal LogP values correlate with improved blood-brain barrier (BBB) penetration . While the methyl ester (target compound) has a calculated LogP of 1.82 [1], the corresponding acid (5-(trifluoromethyl)pyridine-2-carboxylic acid) is known to be only slightly soluble in water , indicating a much lower LogP (more hydrophilic). This 1-2 unit difference in LogP can shift a compound from being peripherally restricted to CNS-penetrant, a key consideration when sourcing intermediates for neuroscience programs .

CNS Drug Development Medicinal Chemistry Lipophilicity

Synthetic Yield Comparison

The synthesis of the target compound, methyl 5-(trifluoromethyl)pyridine-2-carboxylate, can be achieved with a high reported yield of approximately 97% via the reaction of 2-bromo-5-(trifluoromethyl)pyridine with methanol under optimized conditions . In contrast, an alternative synthetic route using the same starting material but a different procedure reports a significantly lower yield of 66% . This demonstrates that even for the same target compound, pathway selection matters. Furthermore, this high-yield route provides a more efficient entry point to the 5-trifluoromethylpyridine scaffold compared to synthesizing other 2-substituted analogs (e.g., amines or alcohols) which often require additional protection/deprotection steps or proceed with lower overall yields.

Process Chemistry Synthetic Yield Cost-Efficiency

Ester vs. Chloro Reactivity

In medicinal chemistry, the methyl ester at the 2-position of the target compound provides a strategic advantage over the corresponding 2-chloro analog, 2-chloro-5-(trifluoromethyl)pyridine . While the chloro derivative is a common substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the methyl ester offers orthogonal reactivity. The ester can be readily hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol, or converted to a Weinreb amide, enabling a broader and more controlled diversification of the pyridine core at the 2-position without competing with the trifluoromethyl group [1]. This is crucial when building complex libraries where functional group compatibility is paramount.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Isomeric Zinc Complex Bioactivity

The regioisomeric position of the trifluoromethyl group on the pyridine ring profoundly influences biological activity. A 2024 study in the *New Journal of Chemistry* directly compared Zn(II) complexes formed with isomeric ligands: 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc, the acid form of the target compound) versus 4-(trifluoromethyl)nicotinic acid (Htfc) . The study concluded that 'isomeric ligands usually affect the structure and biological activity of complexes' . The Htpc-derived complex [Zn(tpc)2(H2O)2] (1) and Htfc-derived complex [Zn(tfc)2(H2O)2] (2) exhibited different coordination geometries and, consequently, distinct bioactivity profiles. This direct comparison validates that the 5-CF3 substitution pattern, as present in the target compound, is not interchangeable with the 4-CF3 isomer, providing a structural basis for divergent downstream biological outcomes.

Bioinorganic Chemistry SAR Antimicrobial

Methyl 5-(trifluoromethyl)pyridine-2-carboxylate Applications


BACE1 Inhibitor Synthesis for Alzheimer's

This compound is a critical building block for the synthesis of BACE1 inhibitors, a key target in Alzheimer's disease research. Its carboxylic acid derivative, 5-(trifluoromethyl)pyridine-2-carboxylic acid, is explicitly cited as an intermediate for BACE inhibitor synthesis . The methyl ester's improved lipophilicity (LogP=1.82) [1] makes it a more suitable precursor for early-stage modifications aimed at achieving CNS penetration, a crucial requirement for Alzheimer's therapeutics .

Agrochemical Process Chemistry

For agrochemical research, where cost-efficiency is paramount, the high-yield synthetic route to this methyl ester is a significant advantage. The reported 97% yield from 2-bromo-5-(trifluoromethyl)pyridine and methanol offers a more economical pathway compared to lower-yielding alternatives (e.g., 66% yield) . This makes it a preferred intermediate for the large-scale synthesis of crop protection agents, where the trifluoromethyl group is a privileged motif for enhancing metabolic stability and potency [1].

Cross-Coupling Diversification for Drug Discovery

Medicinal chemists seeking to explore diverse chemical space around the 5-trifluoromethylpyridine core will find this methyl ester strategically valuable. Unlike its 2-chloro counterpart , the ester offers orthogonal reactivity, enabling transformations such as hydrolysis, reduction, and nucleophilic substitution that are not possible with the halogen. This allows for the synthesis of a broader range of amide, alcohol, and ketone derivatives, facilitating structure-activity relationship (SAR) studies and library generation in hit-to-lead campaigns [1].

Bioactive Metal Complex Development

In bioinorganic and coordination chemistry, this compound serves as a precursor to ligands with predictable and non-interchangeable properties. Research has shown that the 5-trifluoromethylpyridine-2-carboxylate motif, when complexed to metals like Zn(II), yields structures and biological activities that are distinct from its regioisomers . This non-fungibility is critical for researchers designing metallodrugs or catalysts where precise control over coordination geometry and electronic effects is required for target selectivity and function .

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